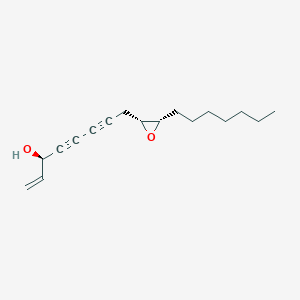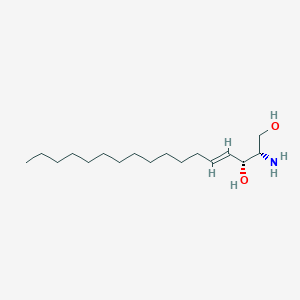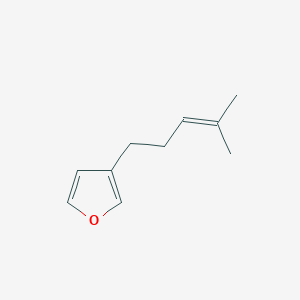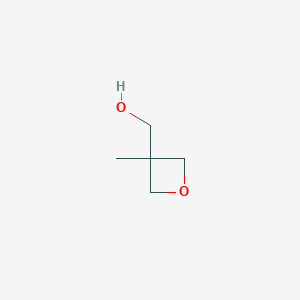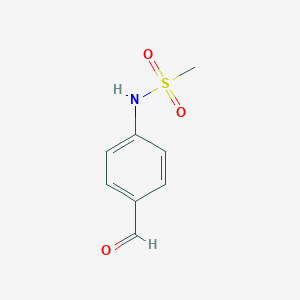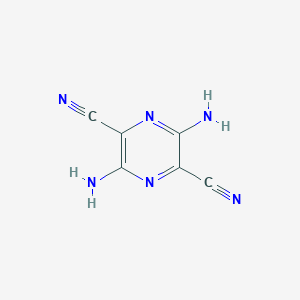
Quercetin 3-gentiobioside
Overview
Description
Quercetin 3-gentiobioside is a quercetin O-glycoside in which the hydroxy hydrogen at position 3 of quercetin has been replaced by a gentiobiosyl group . It is a quercetin O-glycoside, a disaccharide derivative, and a tetrahydroxyflavone . It is functionally related to a gentiobiose . It is a natural product found in Phyllanthus virgatus, Fagonia glutinosa, and other organisms .
Synthesis Analysis
Quercetin was converted to quercetin 3-Ogentiobioside by Escherichia coli expressing two uridine diphosphate dependent glycosyltransferases and two nucleotide sugar biosynthetic genes . Another study reported a strategy for the regioselective synthesis of this bisglycoside by feeding quercetin 3- O -glucoside, a naturally abundant precursor, to metabolically engineered Escherichia coli .Molecular Structure Analysis
The molecular formula of Quercetin 3-gentiobioside is C27H30O17 . The structure of quercetin includes two benzene rings (A and B rings) that are connected by a 3-carbon chain to form a closed pyran ring (C ring) .Chemical Reactions Analysis
Quercetin 3-gentiobioside has been shown to have antioxidant and anti-inflammatory properties . It has been found to inhibit the formation of biofilms by inhibiting the expression of related genes .Physical And Chemical Properties Analysis
Quercetin 3-gentiobioside has a molecular weight of 626.5 g/mol . It is a quercetin O-glycoside, a disaccharide derivative, and a tetrahydroxyflavone .Scientific Research Applications
Cardiovascular Health
Research indicates that quercetin can play a role in improving cardiovascular health. It has been shown to inhibit oxidative stress induced by ox-LDL, which is a key factor in the development of atherosclerosis .
Antioxidant Properties
Quercetin is known for its strong antioxidant properties, particularly due to its phenolic hydroxyl groups which act as electron donors. This activity is crucial in scavenging free radicals .
Anti-inflammatory Effects
Quercetin derivatives have been studied for their anti-inflammatory effects, particularly in inhibiting enzymes like COXs and 5-LOX which are involved in inflammatory and allergic disorders .
Anti-diabetic Potential
Quercetin has shown promising results in anti-diabetic research, exhibiting hypoglycemic effects and improving insulin secretion and regulation .
Gut Health and Metabolic Diseases
There is evidence that quercetin can influence gut microbiota balance, which is essential for preventing metabolic diseases such as Type 2 diabetes mellitus (T2DM) .
Mechanism of Action
Target of Action
Quercetin 3-gentiobioside is known to target Aldose Reductase (AR) and the formation of Advanced Glycation Endproducts (AGEs) . Aldose Reductase is an enzyme involved in glucose metabolism, and AGEs are proteins or lipids that become glycated after exposure to sugars. Both AR and AGEs play significant roles in various metabolic disorders and diseases.
Mode of Action
Quercetin 3-gentiobioside interacts with its targets by inhibiting their activities . By inhibiting AR, it prevents the conversion of glucose to sorbitol, a process that can lead to cellular damage when it occurs excessively. The inhibition of AGE formation helps to prevent the harmful effects of protein glycation, which includes the alteration of protein structure and function .
Biochemical Pathways
Quercetin 3-gentiobioside affects several biochemical pathways. It has been found to be involved in the regulation of dyslipidemia and the levels of Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoprotein cholesterol (LDL-c) . It also impacts various metabolic pathways such as lactosamine, 11b-hydroxyprogesterone, arachidonic acid, glycerophospholipid, sphingolipid, glycerolipid, and linoleic acid metabolism .
Pharmacokinetics
It is known that there may exist transformations between quercetin, isoquercitrin, and quercetin 3-gentiobioside in vivo
Result of Action
The action of Quercetin 3-gentiobioside results in several molecular and cellular effects. It has been found to regulate dyslipidemia, inhibit the levels of TC, TG, and LDL-c, and reduce lipid deposition . It also ameliorates hepatic injury and steatosis in High-Fat Diet (HFD)-induced rats, providing a protective effect on the liver . Furthermore, it can significantly change the composition of intestinal flora, increasing beneficial bacteria and reducing the composition of harmful bacteria .
Action Environment
The action of Quercetin 3-gentiobioside can be influenced by various environmental factors. For instance, the process of biotransformation of Quercetin to Quercetin 3-gentiobioside using engineered Escherichia coli was found to be influenced by factors such as induction temperature, cell density, and reaction temperature
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQPMVGJOQVTL-DEFKTLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310649 | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3-gentiobioside | |
CAS RN |
7431-83-6, 117-39-5 | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-O-gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quercetin 3-O-diglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Quercetin 3-gentiobioside as a potential Aromatase Inhibitor?
A1: While the provided research focuses on the computational analysis of Quercetin 3-gentiobioside, it suggests that this compound exhibits strong binding affinity to the aromatase enzyme (PDB: 3EQM) []. This binding interaction, similar to existing drugs like Letrozole, is predicted to inhibit the enzyme's activity. Aromatase is crucial for the biosynthesis of estrogen, specifically by converting androgens into estrone and estradiol []. Therefore, inhibiting aromatase can lower estrogen levels, which is a key therapeutic strategy for estrogen receptor-positive breast cancer treatment [].
Q2: What is the significance of Quercetin 3-gentiobioside being identified in Okra (Abelmoschus esculentus)?
A2: The identification of Quercetin 3-gentiobioside in Okra is significant due to the plant's history as a flavonoid-rich food source []. This suggests a potential dietary source of this compound, which could have implications for its bioavailability and potential health benefits. Further research is needed to understand the concentration of Quercetin 3-gentiobioside in various Okra cultivars and its bioavailability when consumed.
Q3: What computational methods were used to evaluate Quercetin 3-gentiobioside as a potential aromatase inhibitor?
A3: The researchers utilized a combination of computational chemistry techniques to assess the potential of Quercetin 3-gentiobioside. Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interactions with the aromatase enzyme []. Further analysis of the docked complex was conducted using Discovery Studio Visualizer to understand the specific interactions at the molecular level []. To assess the stability of the Quercetin 3-gentiobioside-aromatase complex, molecular dynamics simulations were carried out using the GROMACS package []. These simulations provided insights into the complex's dynamic behavior over time, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond count, and solvent-accessible surface area (SASA) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



